1,2-Dimethylimidazole-4-sulfonamide

Description

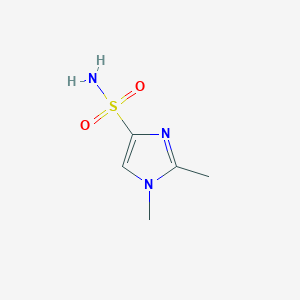

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethylimidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-4-7-5(3-8(4)2)11(6,9)10/h3H,1-2H3,(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPSPEHRHLEXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101280220 | |

| Record name | 1,2-Dimethyl-1H-imidazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415913-06-3 | |

| Record name | 1,2-Dimethyl-1H-imidazole-4-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=415913-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-1H-imidazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2-Dimethylimidazole-4-sulfonamide

Foreword

The intricate world of medicinal chemistry and advanced analytical techniques continually seeks novel molecular scaffolds that offer unique reactivity and functionality. 1,2-Dimethylimidazole-4-sulfonamide emerges as a compound of significant interest, positioned at the intersection of these demanding fields. Its structure, a hybrid of a sulfonamide group and a dimethylated imidazole ring, presents a compelling profile for researchers, scientists, and drug development professionals. The sulfonamide moiety is a well-established pharmacophore found in a multitude of FDA-approved drugs, while the imidazole core is a cornerstone of many biologically active molecules.[1][2][3][4][5] This guide provides a comprehensive exploration of the core chemical properties of this compound, moving beyond a simple data sheet to offer insights into its synthesis, reactivity, and application, thereby empowering researchers to unlock its full potential.

Molecular Structure and Physicochemical Profile

This compound is a heterocyclic organic compound. Its foundational structure consists of an imidazole ring methylated at positions 1 and 2, with a sulfonamide group appended at the 4-position.

Figure 2: Synthesis of the target compound from its sulfonyl chloride precursor.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1,2-dimethylimidazole-4-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to manage the exothermicity of the reaction.

-

Ammonia Addition: Add a solution of ammonia (excess, e.g., 2-3 eq) in an appropriate solvent (or bubble ammonia gas through the solution) dropwise to the cooled solution of DMISC.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Spectral Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for the title compound is not widely published, the expected NMR signals can be predicted based on its structure and data from its parent molecule, 1,2-dimethylimidazole. [6] Table 2: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~7.5-7.8 | Singlet | 1H | C5-H |

| ~3.6-3.8 | Singlet | 3H | N1-CH₃ | |

| ~2.4-2.6 | Singlet | 3H | C2-CH₃ | |

| ~5.0-6.0 | Broad Singlet | 2H | SO₂NH₂ | |

| ¹³C NMR | ~145-150 | - | - | C2 |

| ~135-140 | - | - | C4 | |

| ~120-125 | - | - | C5 | |

| ~33-35 | - | - | N1-CH₃ | |

| ~12-14 | - | - | C2-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and probing the compound's fragmentation patterns. In positive-ion electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ at m/z 176.05 would be expected.

The fragmentation of related sulfonamides provides a basis for predicting the behavior of this compound under collision-induced dissociation (CID). [7]A characteristic fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), a mass of 64 Da. [7]Furthermore, studies on derivatives of DMISC show that the dimethylimidazole moiety often forms a stable and abundant product ion. [8][9][10] Predicted Fragmentation Pathways:

-

[M+H]⁺ → [M+H - SO₂]⁺: Loss of sulfur dioxide.

-

[M+H]⁺ → [C₅H₉N₂]⁺: Cleavage of the C-S bond to yield the dimethylimidazole cation.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch (symmetric and asymmetric) | Sulfonamide (NH₂) |

| 1350-1310 | S=O stretch (asymmetric) | Sulfonamide |

| 1160-1120 | S=O stretch (symmetric) | Sulfonamide |

| ~1600, ~1480 | C=C, C=N stretching | Imidazole ring |

Chemical Reactivity and Applications

The utility of this compound is intrinsically linked to the reactivity of its precursor, DMISC, which serves as a powerful derivatization agent in analytical chemistry.

Derivatization Agent for Enhanced LC-MS/MS Analysis

The primary and most well-documented application context for this chemical family is the use of 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) to derivatize molecules with poor ionization efficiency for liquid chromatography-mass spectrometry (LC-MS) analysis. [9][11]Phenolic compounds and the anesthetic propofol, for example, exhibit weak signals in ESI-MS. [8] Mechanism of Action: DMISC reacts with hydroxyl groups on target analytes to form a dimethylimidazolesulfonyl (DMIS) derivative. This derivatization imparts several key advantages:

-

Improved Ionization: The resulting DMIS derivative readily forms intense [M+H]⁺ ions in positive-ion ESI-MS. [8][9]* Predictable Fragmentation: The DMIS moiety provides a reliable fragmentation handle, often yielding high-intensity product ions corresponding to the dimethylimidazole group, which is ideal for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) quantitative assays. [8][10]* Enhanced Chromatography: The derivatives often exhibit excellent chromatographic properties. [9]

Figure 3: Workflow for enhancing analyte detection using DMISC derivatization.

This strategy has been successfully applied to the sensitive quantification of propofol in serum and 1-hydroxypyrene (a biomarker for PAH exposure) in human urine. [8][9]

A Scaffold in Medicinal Chemistry

Beyond analytics, the sulfonamide-imidazole hybrid structure is a recognized scaffold in drug discovery. [12]Sulfonamides are known to exhibit a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. [3][5][13]The imidazole ring is also a key component of many pharmaceuticals. The combination of these two pharmacophores in this compound makes it and its derivatives attractive candidates for screening in various therapeutic areas. Recent research has focused on synthesizing novel sulfonamide-imidazole hybrids to evaluate their antiproliferative properties against cancer cell lines. [12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not readily available, safety protocols can be established based on data for its precursor (DMISC) and structurally related compounds like 1,2-dimethylimidazole. [14][15]

-

Hazard Identification: Assumed to be harmful if swallowed. Causes skin irritation and serious eye damage/irritation. [14][16]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention. [14] * Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. [14] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [15]* Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. [14][17]

-

Conclusion

This compound stands as a molecule of considerable scientific interest. While its most prominent role is as the stable endpoint in derivatization reactions designed to enhance analytical sensitivity, its inherent structural motifs—the sulfonamide and the imidazole ring—position it as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a detailed overview of its chemical properties, from synthesis and spectral characterization to reactivity and safety, offering a solid foundation for researchers aiming to utilize this versatile compound in their work.

References

-

Maas, A., et al. (2017). 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC), a Novel Derivatization Strategy for the Analysis of Propofol by LC-ESI-MS/MS. Anal Bioanal Chem, 409(3), 835-843. [Link]

-

Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. J Chromatogr B Analyt Technol Biomed Life Sci, 855(2), 159-65. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine. National Institutes of Health. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,2-Dimethylimidazole-4-sulfonyl Chloride in Advanced Organic Synthesis. [Link]

-

Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: Application to 1-hydroxypyrene in human urine. ResearchGate. [Link]

-

Aslam, M., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]

-

Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

-

Sami Publishing Company. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C5H9N3O2S, 1 gram. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Dimethylimidazole. PubChem. [Link]

-

Guda, M., et al. (2025). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. ChemMedChem. [Link]

- Google Patents. (2014). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.

-

Zoumpoulakis, P., et al. (2012). Synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, as potential antibacterial and antifungal agents. Bioorg Med Chem, 20(4), 1561-73. [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-1H-imidazole-1-sulfonamide. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Dimethyl-1H-imidazole-4-carboxylic acid. PubChem. [Link]

-

Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. J Mass Spectrom, 43(3), 383-93. [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajchem-b.com [ajchem-b.com]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,2-Dimethylimidazole(1739-84-0) 1H NMR spectrum [chemicalbook.com]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC), a novel derivatization strategy for the analysis of propofol by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, as potential antibacterial and antifungal agents. Biological evaluation and conformational analysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Structure Elucidation of 1,2-Dimethylimidazole-4-sulfonamide

Abstract

The definitive determination of a molecule's chemical structure is a cornerstone of chemical and pharmaceutical research, underpinning all subsequent investigations into its reactivity, biological activity, and therapeutic potential.[1] This guide provides a comprehensive, methodology-driven approach to the structure elucidation of 1,2-Dimethylimidazole-4-sulfonamide, a heterocyclic compound of interest as a potential building block in medicinal chemistry.[2] We move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. Each step is presented with its underlying scientific rationale, demonstrating how a cascade of complementary analytical data culminates in the unambiguous confirmation of the molecular architecture. This document is intended for researchers, scientists, and drug development professionals seeking a practical and intellectually rigorous framework for small molecule structure determination.

Foundational Analysis: From Molecular Formula to Unsaturation

Before engaging advanced spectroscopic techniques, the foundational step is to determine the molecular formula and the degree of unsaturation. This initial information provides critical constraints that guide the interpretation of subsequent spectral data. For the target compound, this compound, the molecular formula is C₅H₉N₃O₂S.[3][4]

1.1 Degree of Unsaturation (DoU)

The DoU, or index of hydrogen deficiency, indicates the total number of rings and/or multiple bonds within a molecule. It is calculated as follows:

DoU = C - (H/2) + (N/2) + 1 DoU = 5 - (9/2) + (3/2) + 1 DoU = 5 - 4.5 + 1.5 + 1 DoU = 3

A Degree of Unsaturation of 3 is a crucial first piece of the structural puzzle. This value is perfectly consistent with the proposed imidazole ring, which contains one ring and two double bonds, accounting for all three degrees of unsaturation. This preliminary calculation immediately validates the presence of the core heterocyclic system.

The Elucidation Workflow: A Multi-Technique Approach

The structure elucidation of an unknown compound is a systematic process where each analytical technique provides a unique piece of the puzzle.[5] Our approach integrates data from multiple orthogonal techniques to build a self-validating structural hypothesis.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Determining the Molecular Mass and Formula

Mass spectrometry is the primary technique for determining the molecular weight of a compound and, with high-resolution instrumentation, its exact elemental composition.[6][7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500. The instrument should be calibrated to ensure high mass accuracy.

-

Analysis: Identify the protonated molecular ion [M+H]⁺ and calculate its elemental composition using the instrument's software, comparing the measured mass to the theoretical mass.

Data Interpretation & Insights

The primary objective is to confirm the molecular formula C₅H₉N₃O₂S. The expected data provides a two-fold validation:

-

Molecular Ion Peak: ESI in positive mode is expected to generate a prominent protonated molecular ion [M+H]⁺.

-

Mass Accuracy: HRMS provides an extremely precise mass measurement, which is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Theoretical m/z | Measured m/z (Expected) | Inferred Formula |

|---|---|---|---|

| [M+H]⁺ | 176.0441 | 176.0443 (within 5 ppm) | C₅H₁₀N₃O₂S |

| [M+Na]⁺ | 198.0260 | 198.0262 (within 5 ppm) | C₅H₉N₃NaO₂S |

The confirmation of the molecular formula by HRMS provides a high-confidence foundation for the subsequent spectroscopic analyses.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Process the spectrum to identify characteristic absorption bands.

Data Interpretation & Insights

The IR spectrum is expected to reveal the presence of the sulfonamide group and the aromatic imidazole ring.

Table 2: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

|---|---|---|---|

| 3400-3300 | Medium, Sharp | N-H Stretch | Sulfonamide (-SO₂NH₂) |

| 3100-3000 | Medium | Aromatic C-H Stretch | Imidazole Ring |

| 2950-2850 | Medium | Aliphatic C-H Stretch | Methyl Groups (-CH₃) |

| 1580-1450 | Strong | C=N and C=C Stretch | Imidazole Ring |

| 1350-1310 | Strong | Asymmetric SO₂ Stretch | Sulfonamide (-SO₂NH₂) |

| 1170-1140 | Strong | Symmetric SO₂ Stretch | Sulfonamide (-SO₂NH₂) |

The observation of strong bands for the SO₂ and N-H stretches provides compelling evidence for the sulfonamide moiety, complementing the mass spectrometry data.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[7] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and reveals the precise connectivity between atoms.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic to ensure the exchangeable sulfonamide protons (-NH₂) are observable.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the following spectra at room temperature:

-

¹H NMR

-

¹³C NMR

-

2D Heteronuclear Single Quantum Coherence (HSQC)

-

2D Heteronuclear Multiple Bond Correlation (HMBC)

-

¹H and ¹³C NMR: Data Interpretation

The ¹H NMR spectrum provides information on the number and environment of different protons, while the ¹³C NMR spectrum reveals the carbon backbone.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

| Atom # | Predicted ¹H δ (ppm), Mult. | Predicted ¹³C δ (ppm) | Rationale & Notes |

|---|---|---|---|

| C2-CH₃ | ~2.4 (s, 3H) | ~12.5 | Methyl group on an sp² carbon of the imidazole ring. |

| N1-CH₃ | ~3.6 (s, 3H) | ~33.0 | Methyl group on a nitrogen atom of the imidazole ring. |

| H5 | ~7.8 (s, 1H) | ~125.0 | Lone proton on the electron-rich imidazole ring. |

| -SO₂NH₂ | ~7.2 (br s, 2H) | - | Exchangeable protons of the primary sulfonamide. |

| C2 | - | ~148.0 | Quaternary carbon attached to two nitrogens and a methyl group. |

| C4 | - | ~138.0 | Quaternary carbon attached to the electron-withdrawing sulfonamide group. |

| C5 | See H5 | See H5 | Protonated carbon of the imidazole ring. |

Note: Chemical shifts are predictions based on literature values for similar imidazole and sulfonamide structures and may vary slightly.[9][10][11][12]

2D NMR: Unambiguous Connectivity

While 1D NMR suggests the presence of the core fragments, 2D NMR is essential to prove their connectivity.

-

HSQC: This experiment would show direct one-bond correlations between the protons and the carbons they are attached to: H5 to C5, the C2-CH₃ protons to their carbon, and the N1-CH₃ protons to their carbon. This confirms the direct assignments in Table 3.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away, effectively piecing the molecular puzzle together.

Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.

Expected Key HMBC Correlations:

-

H5 Proton to C4 and C2: The proton at the C5 position should show a strong correlation to the quaternary C4 (where the sulfonamide is attached) and the quaternary C2 (where a methyl group is attached). This definitively places the lone ring proton between these two substituted carbons.

-

N1-CH₃ Protons to C5 and C2: The protons of the N-methyl group are expected to correlate to both C5 and C2, confirming its position on the N1 nitrogen of the imidazole ring.

-

C2-CH₃ Protons to C2 and C5: The protons of the C-methyl group should correlate to the C2 carbon it is attached to and the adjacent C5 carbon, locking in its position.

The successful acquisition and interpretation of these NMR experiments provide an unambiguous 2D structure of the molecule.

Single-Crystal X-ray Crystallography: The Definitive Confirmation

While the combination of MS and NMR provides a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography is the gold standard, providing an absolute and definitive 3D map of the atoms in space.[13][14]

Experimental Protocol: X-ray Diffraction

-

Crystallization: High-quality single crystals must be grown. This is often the most challenging step. A common method is the slow evaporation of a saturated solution of the purified compound. A screening of various solvents (e.g., ethanol, methanol, ethyl acetate, acetone) and solvent mixtures is performed to find optimal conditions.[14][15]

-

Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[13] The crystal is rotated, and a series of diffraction patterns are collected by a detector.[14]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build a model of the molecule, which is then refined to achieve the best fit with the experimental data.

Expected Results and Insights

The output of a successful crystallographic experiment is a detailed 3D model of this compound. This would:

-

Unambiguously confirm connectivity: It will show the exact bonding arrangement of all atoms.

-

Provide precise geometric data: It will yield accurate bond lengths and bond angles for the entire molecule.

-

Reveal intermolecular interactions: It will show how molecules pack in the solid state, highlighting any hydrogen bonding involving the sulfonamide -NH₂ group and other potential interactions.

Conclusion: A Synthesis of Evidence

References

- BenchChem. (n.d.). An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Derivatives.

- BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.

- Pharma Knowledge Forum. (2024). Pharmaceuticals Structural Elucidation: How to Make Strategy.

- SciSpace. (n.d.). A Brief Study About Analytical Techniques In Pharmaceutical Analysis (Chromatography & Spectroscopy): A Review Article.

- TSI Journals. (n.d.). Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals.

- Balogh, M. P. (n.d.). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International.

- Parmar, I., Rathod, H., & Siddique, S. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Semantic Scholar.

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

- IUCr Journals. (n.d.). Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid.

- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- Scientific & Academic Publishing. (n.d.). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives.

- The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.

- PubMed. (n.d.). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides.

- ChemicalBook. (n.d.). 1,2-Dimethylimidazole(1739-84-0) 13C NMR spectrum.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,2-Dimethylimidazole-4-sulfonyl Chloride in Advanced Organic Synthesis.

- Moldb. (n.d.). 415913-06-3 | 1,2-Dimethyl-1h-imidazole-4-sulfonamide.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. nbinno.com [nbinno.com]

- 3. 415913-06-3 | 1,2-Dimethyl-1h-imidazole-4-sulfonamide - Moldb [moldb.com]

- 4. scbt.com [scbt.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,2-Dimethylimidazole(1739-84-0) 13C NMR [m.chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Synthesis of 1,2-Dimethylimidazole-4-sulfonamide

This guide provides a comprehensive overview of the synthetic pathway for 1,2-dimethylimidazole-4-sulfonamide, a versatile chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanisms, procedural details, and critical considerations for a successful synthesis. We will delve into the preparation of the core heterocyclic structure, the introduction of the reactive sulfonyl moiety, and the final amination step, grounded in established chemical principles and supported by authoritative references.

Strategic Approach: A Retrosynthetic Analysis

The synthesis of this compound can be logically deconstructed into three primary stages. This retrosynthetic approach allows for a clear and modular understanding of the overall process.

-

Formation of the Sulfonamide: The target molecule is a primary sulfonamide, which is classically formed from a corresponding sulfonyl chloride and an ammonia source. This identifies 1,2-dimethylimidazole-4-sulfonyl chloride as the immediate key precursor.

-

Introduction of the Sulfonyl Group: The sulfonyl chloride functional group is typically introduced onto an activated aromatic or heterocyclic ring via electrophilic substitution. The reaction of the 1,2-dimethylimidazole core with a sulfonating agent like chlorosulfonic acid is the most direct route to the sulfonyl chloride intermediate.

-

Synthesis of the Heterocyclic Core: The starting point of the synthesis is the stable and commercially available 1,2-dimethylimidazole . Its preparation from simpler precursors is a well-established industrial process.

This analysis dictates a three-step forward synthesis, which will be detailed in the subsequent sections.

An In-depth Technical Guide to 1,2-Dimethylimidazole-4-sulfonamide and its Synthetic Precursors

This technical guide provides a comprehensive overview of 1,2-Dimethylimidazole-4-sulfonamide (CAS 415913-06-3), a molecule of interest to researchers, scientists, and drug development professionals. Given the limited direct literature on the final sulfonamide product, this guide adopts a holistic approach by detailing the synthesis and significant applications of its immediate precursor, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), and exploring the broader context of sulfonamide-imidazole hybrids in medicinal chemistry.

Introduction: The Convergence of Imidazole and Sulfonamide Moieties

The structure of this compound combines two pharmacologically significant scaffolds: the 1,2-dimethylimidazole ring and a sulfonamide functional group. The imidazole moiety is a cornerstone of many biologically active molecules, including natural products and pharmaceuticals.[1] The sulfonamide group (-SO₂NH₂) is the basis for a wide range of drugs, from diuretics and hypoglycemic agents to a foundational class of antibacterial agents.[2][3] The strategic combination of these two groups in a single molecule offers a versatile platform for developing novel compounds in medicinal chemistry and drug discovery.[3][4]

Sulfonamides, as a class, have a storied history in medicine, being among the first broadly effective antimicrobials.[5][6] Their primary mechanism of antibacterial action involves the competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[2][5][6] This bacteriostatic effect has been leveraged to treat a variety of infections.[2] Beyond their antimicrobial properties, sulfonamide derivatives have been developed as carbonic anhydrase inhibitors, anti-inflammatory agents, and even anticancer therapeutics.[3]

This guide will first address the core chemical properties and synthesis of the key intermediate, 1,2-dimethylimidazole, before delving into the preparation and critical applications of 1,2-dimethylimidazole-4-sulfonyl chloride. Finally, it will discuss the inferred synthesis of the target sulfonamide and the potential therapeutic avenues for such hybrid molecules.

Physicochemical Characteristics and Synthesis

Core Structure: 1,2-Dimethylimidazole

The foundational component of the target molecule is 1,2-dimethylimidazole. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 1739-84-0 | |

| Molecular Formula | C₅H₈N₂ | |

| Molecular Weight | 96.13 g/mol | |

| Appearance | Solid | |

| Melting Point | 37-39 °C | |

| Boiling Point | 204 °C | |

| Density | 1.084 g/mL at 25 °C | |

| Vapor Pressure | 1 mmHg at 20 °C |

Synthesis of the 1,2-Dimethylimidazole Core

The synthesis of 1,2-dimethylimidazole can be achieved through various routes. One common laboratory and industrial method involves the methylation of 2-methylimidazole.

Protocol: One-Step Methylation of 2-Methylimidazole [7]

-

Reaction Setup: Dissolve 2-methylimidazole in a high-boiling organic solvent such as N,N-dimethylformamide (DMF) or chlorobenzene in a suitable reaction vessel.[7]

-

Methylation: Heat the solution. Add dimethyl carbonate, which serves as a low-toxicity and cost-effective methylation reagent.[7]

-

Reaction: Continue the reaction at an elevated temperature. The use of dimethyl carbonate avoids the need for a catalyst and simplifies post-treatment.[7]

-

Purification: After the reaction is complete, purify the resulting 1,2-dimethylimidazole by reduced-pressure distillation and rectification.[7] This method is advantageous for its high yield, simple operation, and lack of byproducts, making it suitable for large-scale production.[7]

An alternative one-step synthesis involves the reaction of glyoxal, acetaldehyde, methylamine, and ammonia water in an aqueous solvent, offering a direct route with low raw material costs and mild reaction conditions.[8]

Caption: Workflow for the synthesis of 1,2-dimethylimidazole.

The Key Intermediate: 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC)

The direct precursor to this compound is its sulfonyl chloride derivative, DMISC (CAS 137049-02-6). This compound is a versatile reagent, primarily utilized in analytical chemistry as a derivatizing agent to enhance the detection of various molecules in mass spectrometry.[1][9][10][11][12]

Role as a Derivatizing Agent

The primary and most well-documented application of DMISC is in derivatization for liquid chromatography-mass spectrometry (LC-MS) analysis.[9][12] Many compounds, particularly those with phenolic hydroxyl groups, exhibit poor ionization efficiency and weak fragmentation in electrospray ionization mass spectrometry (ESI-MS), leading to low signal intensities.[9]

DMISC reacts with these hydroxyl groups to form dimethylimidazolesulfonyl (DMIS) derivatives.[9][12] This derivatization imparts several key advantages:

-

Enhanced Ionization: The resulting DMIS derivatives readily form intense protonated molecular ions ([M+H]⁺) in positive-ion ESI-MS.[9][10][12]

-

Predictable Fragmentation: Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the DMIS derivatives produce characteristic and abundant product ions corresponding to the dimethylimidazole moiety, allowing for sensitive and specific detection.[9][10]

-

Improved Chromatography: The derivatives often exhibit excellent chromatographic properties.[11][12]

Caption: DMISC derivatization for enhanced LC-MS/MS analysis.

Application in Propofol Analysis

A notable application of DMISC is in the toxicological analysis of the anesthetic agent propofol.[9] The direct analysis of propofol by LC-MS/MS is challenging due to its poor ionization and fragmentation.[9] Derivatization with DMISC significantly improves sensitivity, with validated methods demonstrating a limit of quantification (LLoQ) as low as 5 ng/mL in serum samples.[9]

Protocol: Derivatization of Propofol in Serum for LC-MS/MS Analysis [9]

-

Protein Precipitation: Precipitate proteins in the serum sample using acetonitrile.

-

Derivatization: Directly add DMISC to the acetonitrile supernatant to convert propofol to its DMIS derivative.

-

Extraction: Perform a double liquid-liquid extraction using n-hexane to isolate the DMIS-propofol derivative.

-

Analysis: Analyze the extracted sample using LC-ESI-MS/MS in positive-ion mode. The method demonstrates linearity over a calibration range of 5 to 1000 ng/mL.[9]

| Parameter | Value | Reference |

| Analyte | Propofol | [9] |

| Derivatizing Agent | DMISC | [9] |

| Matrix | Human Serum | [9] |

| LLoQ | 5 ng/mL | [9] |

| LoD | 0.95 ng/mL | [9] |

| Linearity Range | 5 - 1000 ng/mL | [9] |

Application in Environmental and Biomarker Analysis

DMISC has also been successfully employed to analyze environmentally relevant phenolic compounds, such as chlorophenols, steroidal estrogens, and hydroxy-polycyclic aromatic hydrocarbons (OHPAHs).[12] An analytical method for 1-hydroxypyrene, a biomarker for exposure to PAHs, was developed and validated using this derivatization strategy, demonstrating its utility in human biomonitoring studies.[12]

This compound (CAS 415913-06-3)

While its precursor is well-characterized as an analytical reagent, specific literature detailing the synthesis, properties, and applications of this compound is scarce. However, based on established chemical principles, a synthetic route can be proposed.

Proposed Synthesis

Sulfonamides are typically prepared by the reaction of a sulfonyl chloride with ammonia or an amine. Therefore, this compound would logically be synthesized by the reaction of 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) with ammonia.

Inferred Synthetic Protocol:

-

Reaction Setup: Dissolve 1,2-dimethylimidazole-4-sulfonyl chloride in a suitable inert solvent.

-

Amination: Introduce a source of ammonia, such as concentrated aqueous ammonia, to the solution under controlled temperature conditions.[13] A vigorous reaction may occur.[13]

-

Reaction: Allow the reaction to proceed to completion. The sulfonyl chloride will react with ammonia to form the sulfonamide.

-

Isolation and Purification: After the reaction, the product, this compound, would be isolated, likely through precipitation and filtration, followed by washing and drying.[13] Further purification could be achieved by recrystallization.

Caption: Proposed reaction for the synthesis of the target sulfonamide.

Potential Applications in Drug Discovery

The biological activity of this compound has not been specifically reported. However, the combination of the sulfonamide and imidazole moieties in a single hybrid structure is a known strategy in the design of novel therapeutic agents with potential antibacterial, antifungal, and anticancer properties.[4] Such hybrid molecules aim to leverage the pharmacological profiles of both components to create synergistic or novel biological activities.

Safety and Handling

Specific safety data for this compound is not available. However, based on related compounds, appropriate precautions should be taken. The precursor, 1,2-dimethylimidazole, is classified as harmful if swallowed and causes skin irritation and serious eye damage. General handling of sulfonamide derivatives requires wearing personal protective equipment, including gloves and eye protection, and working in a well-ventilated area.[14]

Conclusion

This compound is a chemical entity built from two important pharmacophores. While direct research on this specific molecule is limited, its synthetic precursor, 1,2-dimethylimidazole-4-sulfonyl chloride, has proven to be a highly valuable and effective derivatizing agent for enhancing the sensitivity of LC-MS/MS analysis for a range of challenging analytes. This application is of significant utility in toxicology, environmental monitoring, and clinical diagnostics. The inferred synthesis from its sulfonyl chloride precursor is straightforward, and the resulting sulfonamide-imidazole hybrid structure represents a class of molecules with considerable potential for further investigation in drug discovery programs. Future research is warranted to elucidate the specific physicochemical properties and biological activities of this compound to fully understand its potential applications.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1,2-Dimethylimidazole-4-sulfonyl Chloride in Advanced Organic Synthesis.

- Maas, A., Maier, C., et al. (2017). 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC), a Novel Derivatization Strategy for the Analysis of Propofol by LC-ESI-MS/MS. Anal Bioanal Chem, 409(6), 1547-1554.

- Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine.

- Zafar, W., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics.

- Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: Application to 1-hydroxypyrene in human urine.

- Sigma-Aldrich. (n.d.). 1,2-Dimethylimidazole 97%.

- Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. PubMed.

- ChemicalBook. (n.d.). 1,2-Dimethylimidazole synthesis.

- Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives.

- ChemicalBook. (n.d.). 1,2-Dimethylimidazole(1739-84-0) 1H NMR spectrum.

- CN106045912A - Preparation method for 1,2-dimethylimidazole.

- Zafar, W., Sumrra, S. H., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science.

- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.

- Zoumpoulakis, P., et al. (2010). Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. Chemical & Pharmaceutical Bulletin, 58(2), 160-167.

- Siham, Dr. (n.d.). Pharmacology Lec 3 antibacterial drugs. SULFONAMIDES.

- CN102796047A - Method for preparing 1,2-dimethylimidazole.

- (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide.

- MSD Manual Professional Edition. (n.d.). Sulfonamides.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cvet.tu.edu.iq [cvet.tu.edu.iq]

- 6. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 7. CN106045912A - Preparation method for 1,2-dimethylimidazole - Google Patents [patents.google.com]

- 8. CN102796047A - Method for preparing 1,2-dimethylimidazole - Google Patents [patents.google.com]

- 9. 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC), a novel derivatization strategy for the analysis of propofol by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. ripublication.com [ripublication.com]

An In-depth Technical Guide on the Synthesis and Inferred Bioactivity of 1,2-Dimethylimidazole-4-sulfonamide

This guide provides a detailed technical overview of the synthesis and potential significance of 1,2-Dimethylimidazole-4-sulfonamide. While a specific historical account of its discovery is not prominently documented in publicly available literature, this document constructs a scientifically grounded pathway to its synthesis based on established chemical principles and the known chemistry of its precursors. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering insights into the rationale behind its synthesis and its potential as a bioactive molecule.

Introduction: The Rationale for this compound

The convergence of an imidazole ring and a sulfonamide functional group within a single molecular entity presents a compelling prospect for medicinal chemistry. The imidazole moiety is a cornerstone of many biologically active molecules, including natural products and pharmaceuticals, valued for its role as a proton donor/acceptor, ligand in coordination chemistry, and its presence in key biological building blocks like the amino acid histidine.[1] Sulfonamides, on the other hand, are a well-established class of pharmacophores, most famously known for their antibacterial properties but also exhibiting a wide range of other biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2]

The combination of these two pharmacologically significant motifs in this compound suggests a molecule with potential for novel biological activities. This guide outlines a logical, multi-step synthesis for this compound, starting from commercially available precursors, and discusses its potential applications based on the known bioactivities of related chemical structures.

A Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in three principal stages:

-

Synthesis of the 1,2-Dimethylimidazole core.

-

Sulfonylation of the imidazole ring to produce the key intermediate, 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC).

-

Conversion of the sulfonyl chloride to the final sulfonamide.

This synthetic strategy is designed to be robust and scalable, employing well-understood reaction mechanisms.

Stage 1: Synthesis of 1,2-Dimethylimidazole

The initial step involves the synthesis of the core heterocyclic structure, 1,2-dimethylimidazole. A common and efficient method for this is the methylation of 2-methylimidazole.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2-methylimidazole in a high-boiling point organic solvent such as dimethylformamide (DMF).

-

Methylation: Heat the solution to 120-130°C. Add dimethyl carbonate dropwise from the dropping funnel over a period of 5-6 hours. Dimethyl carbonate is a safer and more environmentally benign methylating agent compared to traditional reagents like methyl iodide or dimethyl sulfate.

-

Reaction Completion and Monitoring: After the addition is complete, maintain the reaction mixture at 140-145°C for an additional 2 hours to ensure complete conversion. The progress of the reaction can be monitored by gas chromatography (GC) to confirm the disappearance of the 2-methylimidazole starting material.

-

Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude 1,2-dimethylimidazole is then purified by vacuum distillation to yield the final product.

Causality of Experimental Choices:

-

Solvent: A high-boiling point polar aprotic solvent like DMF is chosen to ensure the reactants remain in solution at the required reaction temperature and to facilitate the methylation reaction.

-

Methylating Agent: Dimethyl carbonate is selected for its low toxicity and cost-effectiveness. It serves as an efficient source of methyl groups at elevated temperatures.

-

Temperature Control: The temperature is carefully controlled to ensure a steady reaction rate while minimizing the formation of by-products.

Caption: Workflow for the synthesis of 1,2-dimethylimidazole.

Stage 2: Synthesis of 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC)

With the 1,2-dimethylimidazole core synthesized, the next crucial step is the introduction of a sulfonyl chloride group at the 4-position of the imidazole ring. This is typically achieved through chlorosulfonation.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and maintained under anhydrous conditions, place the synthesized 1,2-dimethylimidazole.

-

Chlorosulfonation: Cool the flask in an ice bath. Slowly add chlorosulfonic acid to the 1,2-dimethylimidazole, ensuring the temperature is kept low to control the exothermic reaction.

-

Reaction and Work-up: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., below 50°C) to drive the reaction to completion. The reaction mixture is then carefully quenched by pouring it onto crushed ice.

-

Isolation and Purification: The precipitated solid, 1,2-Dimethylimidazole-4-sulfonyl chloride, is collected by filtration, washed with cold water to remove any remaining acid, and dried under vacuum.

Causality of Experimental Choices:

-

Reagent: Chlorosulfonic acid is a powerful and direct agent for introducing the sulfonyl chloride group onto aromatic and heteroaromatic rings.

-

Anhydrous Conditions: The reaction must be carried out in the absence of water, as 1,2-Dimethylimidazole-4-sulfonyl chloride is moisture-sensitive and will hydrolyze.

-

Low Temperature: The reaction is highly exothermic. Low-temperature control is critical to prevent degradation of the starting material and product and to ensure selective sulfonation at the desired position.

Caption: Workflow for the synthesis of DMISC.

Stage 3: Synthesis of this compound

The final step is the conversion of the reactive sulfonyl chloride intermediate into the stable sulfonamide. This is a classic nucleophilic substitution reaction.[3]

Experimental Protocol:

-

Reaction Setup: Place the crude 1,2-Dimethylimidazole-4-sulfonyl chloride in an Erlenmeyer flask.

-

Ammonolysis: Add concentrated aqueous ammonia (ammonium hydroxide) to the flask. A vigorous reaction may occur initially.

-

Heating and Completion: Heat the resulting suspension gently (e.g., in a water bath at 70-80°C) for a short period (e.g., 15-20 minutes) to ensure the reaction goes to completion.

-

Isolation and Purification: Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid this compound by vacuum filtration. Wash the product with cold water until the filtrate is neutral to pH paper. The final product can be further purified by recrystallization if necessary.

Causality of Experimental Choices:

-

Nucleophile: Ammonia is the simplest nucleophile for the synthesis of a primary sulfonamide.

-

Reaction Conditions: The reaction is typically rapid. Gentle heating can ensure the conversion of any remaining sulfonyl chloride.

-

Purification: Washing with cold water removes any unreacted ammonia and ammonium salts, yielding a relatively pure product.

Caption: Workflow for the synthesis of this compound.

Physicochemical Characterization

Once synthesized, the identity and purity of this compound would be confirmed using standard analytical techniques.

| Property | Expected Value/Observation | Analytical Method |

| Molecular Formula | C5H9N3O2S | Mass Spectrometry |

| Molecular Weight | 175.21 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| ¹H NMR | Characteristic peaks for the two methyl groups and the two imidazole ring protons. The sulfonamide protons may appear as a broad singlet.[4][5] | NMR Spectroscopy |

| ¹³C NMR | Distinct signals for the five carbon atoms in the molecule. | NMR Spectroscopy |

| Infrared (IR) Spectrum | Characteristic stretching vibrations for S=O (asymmetric and symmetric), S-N, and N-H bonds. | IR Spectroscopy |

Inferred Biological Significance and Potential Applications

Antibacterial Potential

The sulfonamide moiety is a classic pharmacophore known to inhibit bacterial growth. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[6] Since mammals obtain folic acid from their diet, this pathway is an effective target for selective antibacterial action. It is plausible that this compound could exhibit broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria.

Caption: General mechanism of sulfonamide antibacterial action.

Other Potential Bioactivities

Hybrid molecules incorporating both imidazole and sulfonamide functionalities have been investigated for a range of other therapeutic applications. Recent studies have shown that such compounds can possess:

-

Anticancer properties: Some imidazole-sulfonamide hybrids have demonstrated cytotoxic activity against various cancer cell lines.[2][7]

-

Antifungal and Antiviral activities: The sulfonamide and imidazole motifs are present in various antifungal and antiviral agents.[1]

-

Enzyme Inhibition: Sulfonamides are known inhibitors of various enzymes, most notably carbonic anhydrases.

The specific substitution pattern of this compound would determine its unique biological profile and potential therapeutic applications.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its hybrid structure, combining the pharmacologically relevant imidazole and sulfonamide moieties. While its formal "discovery" is not well-documented, a logical and efficient synthetic pathway can be proposed based on fundamental organic chemistry principles. The synthesis of its precursor, 1,2-Dimethylimidazole-4-sulfonyl chloride, is a key step, providing a versatile intermediate for the creation of not only the sulfonamide but also a library of related derivatives.

Future research should focus on the practical synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activities. Screening for antibacterial, antifungal, and anticancer properties would be a logical starting point to unlock the therapeutic potential of this promising compound.

References

-

Bertini, I., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243. Retrieved from [Link]

-

Sarker, A. H., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(33), 8434-8443. Retrieved from [Link]

-

Cole, K. P., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9591-9595. Retrieved from [Link]

-

Evangelisti, L., et al. (2021). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 26(16), 4945. Retrieved from [Link]

-

Sarker, A. H., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. Langmuir. Retrieved from [Link]

-

Unknown. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]

-

Kim, S., & Weinreb, S. M. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 8(20), 4473-4475. Retrieved from [Link]

-

Al-Soud, Y. A., et al. (2020). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 25(15), 3359. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive compounds containing imidazole and sulfonamide fragments. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

-

Cole, K. P., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9591-9595. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

ResearchGate. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

-

MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

-

Genc, B., et al. (2023). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. Molecules, 28(18), 6667. Retrieved from [Link]

-

Wang, Y., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics, 15(5), 1348. Retrieved from [Link]

Sources

- 1. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 4. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

1,2-Dimethylimidazole-4-sulfonamide mechanism of action

An In-Depth Technical Guide on the Putative Mechanism of Action of 1,2-Dimethylimidazole-4-sulfonamide

A Foreword for the Research Professional

The compound this compound is not a widely characterized agent with a well-documented mechanism of action in publicly available scientific literature. Therefore, this guide adopts a first-principles approach, deconstructing the molecule's constituent moieties to propose a putative mechanism and outlining a comprehensive strategy for its experimental validation. This document is intended to serve as a roadmap for researchers and drug development professionals in the investigation of this and similar novel chemical entities.

We will proceed by examining the well-established pharmacology of the sulfonamide group, a cornerstone of medicinal chemistry, and the potential modulatory role of the 1,2-dimethylimidazole scaffold. The primary hypothesis, grounded in extensive precedent, is that this compound acts as an inhibitor of the carbonic anhydrase enzyme family.

Part 1: Deconstruction of the Molecular Scaffold and a Primary Hypothesis

The structure of this compound combines two key functional groups: the sulfonamide (-SO₂NH₂) and a 1,2-dimethylimidazole ring.

-

The Sulfonamide Group: The Pharmacophore for Carbonic Anhydrase Inhibition The unsubstituted sulfonamide group is a classic zinc-binding pharmacophore. Its nitrogen atom coordinates with the zinc ion (Zn²⁺) present in the active site of metalloenzymes, particularly the carbonic anhydrases (CAs), displacing a zinc-bound water molecule or hydroxide ion that is crucial for the enzyme's catalytic activity. This interaction is the basis for the diuretic, antiglaucoma, and antitumor activities of numerous sulfonamide-based drugs.

-

The 1,2-Dimethylimidazole Ring: The Selectivity-Driving Moiety While the sulfonamide group provides the anchoring interaction with the active site zinc, the heterocyclic ring to which it is attached dictates the molecule's physicochemical properties and its selectivity profile across the 15 known human carbonic anhydrase isoforms. The 1,2-dimethylimidazole ring, with its specific steric and electronic properties, will form interactions with amino acid residues lining the active site cavity. These secondary interactions are critical for determining the affinity and isoform selectivity of the inhibitor. For instance, residues in the middle and outer parts of the active site cleft will have a significant influence on the binding of the tail of the inhibitor.

Based on this analysis, the primary hypothesis is that This compound functions as a carbonic anhydrase inhibitor. The subsequent sections of this guide will detail the experimental workflows required to validate this hypothesis and characterize the compound's specific mechanism of action.

Part 2: A Proposed Workflow for Mechanistic Elucidation

A logical, multi-stage experimental approach is required to systematically investigate the mechanism of action of a novel compound like this compound.

Caption: Proposed experimental workflow for mechanistic characterization.

Phase 1: In Vitro Target Engagement and Potency

The initial phase focuses on confirming direct interaction with the hypothesized targets and quantifying the potency of this interaction.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the inhibition of carbonic anhydrase activity.

-

Reagents & Buffers:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

-

HEPES buffer (20 mM, pH 7.4).

-

CO₂-saturated water (substrate).

-

pH indicator (e.g., p-nitrophenol).

-

This compound stock solution in DMSO.

-

-

Instrumentation:

-

Applied Photophysics SX20 Stopped-Flow Spectrofluorometer or equivalent.

-

-

Procedure:

-

Equilibrate two syringes, one containing the enzyme and pH indicator in buffer, and the other containing the CO₂-saturated water. The enzyme syringe will also contain varying concentrations of the test compound.

-

Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate by CA causes a pH change, which is monitored by the change in absorbance of the pH indicator over time (typically at 400 nm).

-

The initial rates of the reaction are calculated from the slope of the absorbance curve.

-

The concentration of the inhibitor that reduces the enzyme activity by 50% (IC₅₀) is determined by plotting the initial rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

-

Causality and Self-Validation:

-

Why this method? It directly measures the catalytic event in real-time, providing highly accurate kinetic data.

-

Internal Control: A known, potent CA inhibitor like acetazolamide must be run as a positive control to validate the assay setup and enzyme activity. A DMSO vehicle control is essential to rule out solvent effects.

-

Data Presentation: Putative Inhibition Data

The expected outcome of this screening would be a table summarizing the inhibitory potency (Kᵢ) of the compound against key CA isoforms.

| Isoform | Putative Kᵢ (nM) |

| hCA I | 8,500 |

| hCA II | 150 |

| hCA IV | 3,200 |

| hCA IX | 25 |

| hCA XII | 40 |

This is example data for illustrative purposes.

Phase 2: Cellular Target Engagement and Downstream Effects

Demonstrating that the compound can engage its target in a complex cellular environment and elicit a biological response is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

-

Cell Culture:

-

Culture a relevant cell line (e.g., HT-29 colon cancer cells, which overexpress CA IX) to 80% confluency.

-

-

Treatment:

-

Treat cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

-

-

Thermal Challenge:

-

Harvest the cells, resuspend them in PBS, and aliquot them into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

-

-

Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Analyze the amount of soluble CA IX (the target protein) remaining at each temperature by Western blot or ELISA.

-

-

Data Analysis:

-

Plot the percentage of soluble protein against temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature for the drug-treated sample confirms target engagement.

-

Validation of Downstream Signaling

Since CA IX is a key regulator of tumor pH and is transcriptionally regulated by HIF-1α, inhibiting CA IX should impact the hypoxic response.

Caption: Putative signaling pathway involving CA IX inhibition.

Part 3: High-Resolution Structural and Kinetic Analysis

The final phase involves defining the precise molecular interactions and binding kinetics that underpin the compound's activity.

Experimental Protocol: X-ray Co-crystallography

-

Protein Expression and Purification: Express and purify the target human carbonic anhydrase isoform (e.g., a highly inhibited isoform like hCA IX) to >98% homogeneity.

-

Co-crystallization: Set up crystallization trials (e.g., using hanging drop vapor diffusion) with the purified protein in the presence of a 3-5 fold molar excess of this compound.

-

Data Collection and Structure Solution: Screen the resulting crystals for diffraction at a synchrotron source. Collect a full dataset from a well-diffracting crystal. Solve the structure using molecular replacement and refine it to obtain a high-resolution model of the protein-inhibitor complex.

Authoritative Grounding and Causality

-

Why this is critical: A high-resolution crystal structure provides irrefutable evidence of the binding mode. It will reveal:

-

The coordination of the sulfonamide nitrogen to the active site Zn²⁺ ion.

-

The specific hydrogen bonds and van der Waals contacts between the 1,2-dimethylimidazole ring and the amino acid residues of the active site.

-

The conformation of the inhibitor within the active site.

-

-

Trustworthiness: This structural data is the ultimate validation of the proposed mechanism and provides a rational basis for future structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

Conclusion

While this compound is not a well-characterized agent, its chemical structure strongly implies a mechanism of action centered on the inhibition of carbonic anhydrases. The experimental roadmap detailed in this guide, progressing from in vitro enzymatic assays to cellular target validation and finally to high-resolution structural studies, provides a rigorous and self-validating framework for elucidating its precise biological function. This systematic approach is essential for advancing novel chemical entities from initial hypothesis to validated drug candidates.

References

-

Title: Carbonic Anhydrase Inhibitors Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

-

Title: Structure-Based Drug Discovery of Carbonic Anhydrase Inhibitors Source: International Journal of Molecular Sciences URL: [Link]

-

Title: The sulfonamide motif in the design of enzyme inhibitors Source: Expert Opinion on Therapeutic Patents URL: [Link]

An In-depth Technical Guide to the Biological Activity of Imidazole-Based Sulfonamides and the Prospective Analysis of 1,2-Dimethylimidazole-4-sulfonamide

Introduction

The strategic combination of distinct pharmacophores into hybrid molecules is a cornerstone of modern drug development, aimed at creating novel therapeutic agents with enhanced efficacy and unique mechanisms of action. This guide focuses on one such promising class of compounds: imidazole-based sulfonamides. The sulfonamide functional group (-SO₂NH₂) is a well-established pharmacophore, forming the basis of a wide array of drugs, including antibacterial, and anticancer agents.[1][2] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is another privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a broad spectrum of biological activities.[3][4]

The fusion of these two moieties offers the potential for synergistic effects and the development of compounds with novel biological profiles. This guide will provide a comprehensive overview of the synthesis, known biological activities, and structure-activity relationships of imidazole-based sulfonamides. Furthermore, it will present a prospective analysis of the potential biological activity of a specific, lesser-studied member of this class, 1,2-Dimethylimidazole-4-sulfonamide, based on the established properties of its structural analogues.

Synthesis of Imidazole-Based Sulfonamides

The synthesis of imidazole-based sulfonamides can be achieved through several reliable synthetic routes. A common and effective method involves the reaction of a substituted sulfonyl chloride with an imidazole derivative. The specific pathway can be adapted to accommodate a wide range of substituents on both the imidazole ring and the sulfonyl chloride, allowing for the creation of a diverse library of compounds for biological screening.[3][5]

A general synthetic scheme is outlined below:

Step 1: Preparation of the Sulfonyl Chloride This can be achieved by chlorosulfonation of a suitable aromatic or heterocyclic precursor.

Step 2: Coupling of the Sulfonyl Chloride with an Imidazole Derivative The sulfonyl chloride is then reacted with the desired imidazole compound in the presence of a base (e.g., pyridine, triethylamine) to facilitate the formation of the sulfonamide bond.

Experimental Protocol: General Synthesis of an Imidazole-Sulfonamide Derivative

-

Dissolution of Imidazole: Dissolve the chosen imidazole derivative (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the reaction mixture and stir for 10-15 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add the corresponding sulfonyl chloride (1 equivalent) to the mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period ranging from a few hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure imidazole-based sulfonamide.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3]

A simplified workflow for the synthesis of imidazole-based sulfonamides.

Biological Activities of Imidazole-Based Sulfonamides

Antibacterial Activity

A significant body of research has demonstrated the potent antibacterial properties of various imidazole and benzimidazole sulfonamide derivatives.[3][5] These compounds have shown activity against a range of both Gram-positive and Gram-negative bacteria.[3]

Mechanism of Action: The antibacterial action of sulfonamides is primarily attributed to their ability to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of folic acid in bacteria, a vital component for DNA and RNA synthesis. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to bacteriostasis.

Structure-Activity Relationship (SAR):

-

Electron-withdrawing groups on the arylsulfonyl moiety, such as a nitro group, have been shown to enhance antibacterial activity compared to electron-donating groups like methyl or methoxy.[3]

-

The presence of a sulfur atom, for instance as a sulfide linkage, can contribute to the stability of the molecule's three-dimensional structure and improve antibacterial efficacy.[3]

| Compound Type | Bacterial Strains | Activity | Reference |